REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[CH2:7]([O:9][C:10](=[O:14])[CH2:11][N+:12]#[C-:13])[CH3:8].[N:15]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[C:16]=[S:17]>O1CCCC1>[CH2:7]([O:9][C:10]([C:11]1[N:12]=[CH:13][S:17][C:16]=1[NH:15][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[O:14])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C[N+]#[C-])=O
|
Name
|
|
Quantity
|
6.02 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C=1C=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked flask equipped with a mechanical stirrer, a dropping funnel and an argon inlet
|
Type
|
CUSTOM
|
Details
|
did not exceed −35° C.
|
Type
|
STIRRING
|
Details
|
the mixture remained homogeneously stirred (a thick precipitate forms)
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of glacial acetic acid (2.50 ml)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with THF and ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a dark yellow solid residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (heptane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CSC1NC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |